Butyl fructofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl fructofuranoside is a natural product found in Cynomorium coccineum, Dioscorea japonica, and other organisms with data available.

Applications De Recherche Scientifique

Anticancer Activity

One of the most notable applications of n-butyl-β-D-fructofuranoside is its antiproliferative effect on cancer cells. A study demonstrated that B-FOS extracted from Kangaisan significantly inhibited the proliferation of Bel-7402 liver cancer cells in a dose-dependent manner. The compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins such as Bax and p53, alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Key Findings:

- Cell Cycle Arrest: Induces G0/G1 phase arrest.

- Apoptosis Induction: Increases Bax/Bcl-2 ratio and p53 expression.

- Mechanism: Suggests a mitochondrial apoptotic pathway.

Prebiotic Properties

B-FOS has been identified as a potential prebiotic compound that enhances butyrate production in the gut microbiota. Research indicates that B-FOS promotes the growth of butyrate-producing bacteria, which are crucial for maintaining gut health and modulating metabolic pathways. This effect was confirmed through 16S rRNA metagenomics analysis, which showed significant enrichment of beneficial bacterial consortia when B-FOS was used as a substrate .

Prebiotic Effects:

- Enhanced Butyrate Production: Stimulates growth of specific gut bacteria.

- Microbiota Modulation: Alters fecal microbiota composition positively.

Structural Characterization and Synthesis

The structural characterization of B-FOS has been conducted using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR). These analyses confirmed the presence of ester linkages between butyrate and fructofuranose units, providing insight into its chemical properties and potential bioactivity .

Analytical Techniques:

- FT-IR Spectroscopy: Identified hydroxyl, hydrocarbon, and carbonyl groups.

- NMR Analysis: Confirmed ester bonds linking butyrate to fructofuranose.

Medicinal Applications

Beyond its anticancer and prebiotic applications, B-FOS has been explored for its medicinal properties derived from traditional herbal sources. For instance, it has been isolated from Ulmus davidiana, a plant known for its anti-inflammatory effects. This highlights its potential role in developing natural remedies for inflammatory diseases .

Case Study 1: Anticancer Effects

In vitro studies showed that treatment with B-FOS led to significant decreases in cell viability among Bel-7402 cells, demonstrating its potential as an adjunct therapy in cancer treatment.

Case Study 2: Prebiotic Efficacy

A controlled fermentation study using human fecal samples indicated that B-FOS significantly increased butyrate levels compared to controls, suggesting its utility in dietary supplements aimed at improving gut health.

Analyse Des Réactions Chimiques

Key Reaction Mechanism:

-

Deprotonation : Acidic conditions protonate the anomeric hydroxyl of fructose.

-

Oxocarbenium Formation : Loss of water generates a planar carbocation.

-

Stereoselective Attack : Butanol attacks the anomeric carbon, yielding β-configuration due to stereoelectronic effects .

Table 1: Reaction Conditions and Outcomes

| Substrate | Catalyst | Temperature | Yield | Product Configuration | Source |

|---|---|---|---|---|---|

| Fructose | H₂SO₄ | 80°C | ~60% | β-fructofuranoside | |

| Inulin | 3-Hydroxypropionitrile | 60°C | Partial | Mixed α/β-fructofuranosides |

Enzymatic Esterification

Butyl fructofuranoside derivatives can undergo esterification at hydroxyl groups. In a study on butyl-fructooligosaccharides (B-FOS):

-

Lipase-catalyzed esterification attached butyrate groups to fructofuranoside’s hydroxyls (C1 or C4 positions) .

-

Structural confirmation via NMR showed ester bonds at δH 5.25 (C4) and δH 4.42 (C1) .

Table 2: Enzymatic Esterification Parameters

| Enzyme | Substrate | Ester Position | Product Mass (m/z) | Reference |

|---|---|---|---|---|

| Lipase B | Fructofuranoside | C1 | 759.25 [M + Na]⁺ | |

| Lipase B | Fructofuranoside | C1/C4 | 829.30 [M + Na]⁺ |

Degradation and Side Reactions

Under acidic or enzymatic conditions, this compound undergoes:

-

Depolymerization : Glycosidic bond cleavage to regenerate fructose and butanol .

-

Bicyclic Intermediate Formation : Intramolecular attack by C6-OH forms [2.2.1] bicyclic structures, altering reactivity .

Figure 1: Degradation Pathway

-

Protonation of glycosidic oxygen.

-

Oxocarbenium Intermediate formation.

Biological Activity and Functional Implications

While not a direct chemical reaction, this compound’s apoptotic activity in cancer cells (e.g., Bel-7402) involves:

Propriétés

Numéro CAS |

80971-60-4 |

|---|---|

Formule moléculaire |

C10H20O6 |

Poids moléculaire |

236.26 g/mol |

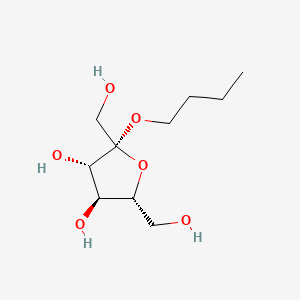

Nom IUPAC |

(2R,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Clé InChI |

XRGRZXPJJVQDJO-DOLQZWNJSA-N |

SMILES |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

SMILES isomérique |

CCCCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |

SMILES canonique |

CCCCOC1(C(C(C(O1)CO)O)O)CO |

Synonymes |

utyl fructofuranoside n-butyl-alpha-D-fructofuranoside n-butyl-beta-D-fructofuranoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.